Cas no 338396-48-8 (N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide)

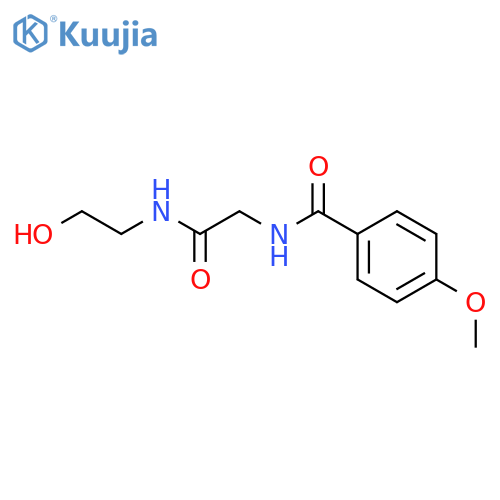

338396-48-8 structure

商品名:N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide

CAS番号:338396-48-8

MF:C12H16N2O4

メガワット:252.266443252563

MDL:MFCD00140894

CID:3142919

PubChem ID:2763616

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide

- CS-0367606

- 2F-906

- N-[2-(2-hydroxyethylamino)-2-oxoethyl]-4-methoxybenzamide

- N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide

- AKOS005069998

- MFCD00140894

- N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide

- N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl} -4-methoxybenzenecarboxamide

- 338396-48-8

-

- MDL: MFCD00140894

- インチ: InChI=1S/C12H16N2O4/c1-18-10-4-2-9(3-5-10)12(17)14-8-11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17)

- InChIKey: BAPHZJBZBMQNNM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 252.11100700Da

- どういたいしつりょう: 252.11100700Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 87.7Ų

じっけんとくせい

- ゆうかいてん: 148-150°C

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB156322-5 g |

N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide |

338396-48-8 | 5g |

€1,290.80 | 2022-09-01 | ||

| abcr | AB156322-1g |

N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide; . |

338396-48-8 | 1g |

€478.80 | 2024-04-17 | ||

| A2B Chem LLC | AI70970-5g |

N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide |

338396-48-8 | >95% | 5g |

$1328.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438276-5g |

N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide |

338396-48-8 | 95+% | 5g |

¥6242.00 | 2024-05-18 | |

| Ambeed | A354964-1g |

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide |

338396-48-8 | 95+% | 1g |

$217.0 | 2024-04-19 | |

| abcr | AB156322-1 g |

N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide |

338396-48-8 | 1g |

€455.60 | 2022-09-01 | ||

| abcr | AB156322-500mg |

N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide; . |

338396-48-8 | 500mg |

€315.00 | 2024-04-17 | ||

| A2B Chem LLC | AI70970-1mg |

N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide |

338396-48-8 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI70970-500mg |

N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide |

338396-48-8 | >95% | 500mg |

$392.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438276-1g |

N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide |

338396-48-8 | 95+% | 1g |

¥1789.00 | 2024-05-18 |

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

338396-48-8 (N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338396-48-8)N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):195.0/585.0